molecular formula C22H33NO B376980 6-dodecyl-4-methyl-2(1H)-quinolinone

6-dodecyl-4-methyl-2(1H)-quinolinone

Cat. No.: B376980
M. Wt: 327.5g/mol
InChI Key: LLNFTQYKVWYBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Dodecyl-4-methyl-2(1H)-quinolinone is a synthetic quinolinone derivative characterized by a dodecyl (C12) chain at position 6, a methyl group at position 4, and a 2(1H)-quinolinone core. Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring, widely studied for their pharmacological and chemical versatility.

Properties

Molecular Formula

C22H33NO

Molecular Weight

327.5g/mol

IUPAC Name

6-dodecyl-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C22H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-21-20(17-19)18(2)16-22(24)23-21/h14-17H,3-13H2,1-2H3,(H,23,24)

InChI Key

LLNFTQYKVWYBLL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C=C2C

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinones

Substituent Position and Chain Length

  • 6-Alkyl vs. 2-Alkyl Derivatives: Compounds like 1-methyl-2-undecyl-4(1H)-quinolone (, compound 2) feature a long alkyl chain at position 2 rather than 4. The position of the alkyl chain significantly impacts molecular geometry and biological activity. For example, 2-undecyl derivatives isolated from Tetradium ruticarpum exhibit antibacterial activity against H. pylori , whereas 6-alkyl derivatives may prioritize membrane interaction due to spatial orientation. Chain Length Effects: Longer alkyl chains (e.g., dodecyl vs. Shorter or unsaturated chains (e.g., 1-methyl-2-(6Z,9Z)-6,9-pentadecadien-1-yl-4(1H)-quinolinone in , compound 4) introduce conformational flexibility, which may affect binding to biological targets .

Functional Group Modifications

  • 4-Methyl vs. 4-Chloro/4-Hydroxy Derivatives: The 4-methyl group in the target compound contrasts with electron-withdrawing groups like chlorine or hydroxyl in analogs. For instance, 4-chloro-8-methylquinolin-2(1H)-one () serves as a versatile intermediate for nucleophilic substitutions, yielding 4-sulfanyl, hydrazino, or azido derivatives. These modifications alter reactivity and pharmacological profiles—e.g., 4-hydroxy derivatives (, compound 23) exhibit hydrogen-bonding capacity, influencing antimicrobial activity .
  • Heterocyclic Substituents: 6-Imidazol-1-yl-8-methyl-2(1H)-quinolinone () demonstrates that heterocyclic groups at position 6 enhance cardiac stimulant activity. The imidazole ring contributes to hydrogen bonding and π-π interactions, critical for MAO-B inhibition selectivity () .

Pharmacological Activity Comparison

Compound Name Substituents Key Activities Mechanism Insights Reference
6-Dodecyl-4-methyl-2(1H)-quinolinone 6-C12H25, 4-CH3 Hypothesized membrane interaction Lipophilicity-driven bioavailability
1-Methyl-2-undecyl-4(1H)-quinolone 2-C11H23, 1-CH3 Antibacterial (H. pylori) Disruption of bacterial membranes
6-Imidazol-1-yl-8-methyl-2(1H)-quinolinone 6-imidazolyl, 8-CH3 Cardiac stimulant (↑dP/dtmax) PDE3 inhibition, cAMP modulation
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH3 Synthetic intermediate Nucleophilic substitution reactivity
4-Hydroxy-1-methyl-2(1H)-quinolinone 4-OH, 1-CH3 Antimicrobial, cell cycle inhibition Hydrogen bonding, redox activity

Key Research Findings and Trends

Position-Specific Activity :
Substituents at position 6 (e.g., imidazolyl, alkyl) are critical for targeting enzymes like MAO-B or cardiac PDEs, whereas position 4 groups (methyl, chloro, hydroxy) modulate electronic effects and reactivity .

Alkyl Chain Impact : Long alkyl chains enhance lipophilicity but may reduce solubility. Unsaturated chains (e.g., pentadecadienyl in ) offer a balance between flexibility and interaction with hydrophobic pockets .

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